3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that combines several pharmacologically active moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature has been reported to yield functionalized triazolo[3,4-b][1,3,4]thiadiazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and have been studied for their pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines:
Uniqueness
What sets 3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine apart is the specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Biological Activity
The compound 3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a member of the triazolo-thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties supported by recent research findings.
Chemical Structure and Properties
The compound features a complex structure combining a triazole and thiadiazole moiety with a brominated furyl group and an imidazo derivative. This unique architecture is believed to contribute significantly to its biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo-thiadiazoles exhibit potent antimicrobial properties. The compound has been tested against various bacterial strains:
- Gram-positive bacteria : The compound showed significant activity against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : It demonstrated effectiveness against Escherichia coli and Pseudomonas aeruginosa.
Table 1: Antimicrobial Activity of Selected Triazolo-Thiadiazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A | E. coli | 15.6 μg/mL |
B | S. aureus | 12.5 μg/mL |
C | P. aeruginosa | 18.0 μg/mL |
D | B. subtilis | 10.0 μg/mL |
The activity was notably higher than that of standard antibiotics such as ampicillin and streptomycin .
Anticancer Activity
The anticancer potential of the compound has also been explored. Several studies indicate that triazolo-thiadiazole derivatives can induce apoptosis in cancer cells:
- Mechanism of Action : The compound activates caspases, leading to programmed cell death in various cancer cell lines.
- Cell Lines Tested : Notable effects were observed in MCF7 (breast cancer) and HeLa (cervical cancer) cells.
Case Study: Apoptosis Induction
In a recent study, the compound was shown to significantly increase caspase-3 activity in MCF7 cells after 24 hours of treatment, indicating a strong apoptotic effect. The results suggested that compounds with similar structural features could serve as potential chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of triazolo-thiadiazole derivatives is heavily influenced by their structural components:
- Substituents : The presence of electron-withdrawing groups (like bromine) enhances antimicrobial activity.
- Positioning : Variations in the position of substituents on the thiadiazole ring can lead to significant differences in activity profiles.
Table 2: Structure-Activity Relationship Insights
Substituent | Position | Activity Level |
---|---|---|
Bromine | C5 | High |
Methyl | C2 | Moderate |
Methoxy | C6 | Low |
Properties
Molecular Formula |
C15H9BrN6OS |
---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
6-(5-bromofuran-2-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H9BrN6OS/c1-8-12(21-7-3-2-4-11(21)17-8)13-18-19-15-22(13)20-14(24-15)9-5-6-10(16)23-9/h2-7H,1H3 |
InChI Key |
DUNNHZNNOQROFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=C(O5)Br |
Origin of Product |
United States |
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